Enantioselective Fungal Reduction as a Key Step in Sitophilate Pheromone Synthesis
Ethyl 2-methyl-3-oxopentanoate serves as the critical prochiral substrate in an enantioselective fungal reduction step that introduces the required stereochemistry for (2S,3R)-Sitophilate synthesis. Using a strain of Aureobasidium pullulans (CCM H1), the β-ketoester undergoes stereoselective ketone reduction followed by Mitsunobu inversion at C3 to establish the desired 2S,3R configuration [1]. This chemoenzymatic route achieves a 50% overall yield from ethyl 2-methyl-3-oxopentanoate to the final pheromone product, representing a significant improvement over earlier multi-step synthetic approaches that employed Sharpless asymmetric epoxidation and regioselective epoxide opening, which were characterized by more extensive reaction sequences and lower yields [1]. In contrast, direct chemical reduction of analogous β-ketoesters such as ethyl 2-methyl-3-oxobutanoate (ethyl 2-methylacetoacetate) would yield products with differing alkyl chain lengths incompatible with the natural pheromone structure.
| Evidence Dimension | Synthetic route efficiency for pheromone intermediate preparation |
|---|---|
| Target Compound Data | 50% overall yield from ethyl 2-methyl-3-oxopentanoate to (2S,3R)-Sitophilate via chemoenzymatic fungal reduction |
| Comparator Or Baseline | Prior multi-step routes using Sharpless asymmetric epoxidation with lower reported yields |
| Quantified Difference | 50% overall yield (target route); comparator yields described qualitatively as lower and involving multi-step sequences |
| Conditions | Aureobasidium pullulans (CCM H1) fungal reduction, followed by Mitsunobu inversion at C3 and Candida antarctica lipase B (Novozym 435) transesterification under microwave irradiation |
Why This Matters
Procurement of this specific β-ketoester enables access to a validated chemoenzymatic route for Sitophilate synthesis with established stereochemical outcome and acceptable overall yield.
- [1] Ravía SP, Risso M, Kröger S, Vero S, Seoane GA, Gamenara D. A concise and stereoselective chemoenzymatic synthesis of Sitophilate, the male-produced aggregation pheromone of Sitophilus granarius (L.). Tetrahedron: Asymmetry. 2013;24(19):1207-1211. View Source
